molecular formula C13H24N2O4 B13797623 2-sec-Butyl-2-methyl-1,3-propanediol allylcarbamate carbamate CAS No. 25385-09-5

2-sec-Butyl-2-methyl-1,3-propanediol allylcarbamate carbamate

Cat. No.: B13797623
CAS No.: 25385-09-5
M. Wt: 272.34 g/mol
InChI Key: YLYGPLGSAOZVSS-UHFFFAOYSA-N
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Description

N-Allylcarbamic acid 2-(carbamoyloxymethyl)-2,3-dimethylpentyl ester is a chemical compound belonging to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various applications, including as pesticides, pharmaceuticals, and intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allylcarbamic acid 2-(carbamoyloxymethyl)-2,3-dimethylpentyl ester typically involves the esterification of carbamic acid with an appropriate alcohol. One common method is the Fischer esterification, where carbamic acid reacts with 2-(carbamoyloxymethyl)-2,3-dimethylpentanol in the presence of a mineral acid catalyst, such as sulfuric acid, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-Allylcarbamic acid 2-(carbamoyloxymethyl)-2,3-dimethylpentyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) under reflux conditions.

    Oxidation: Potassium permanganate or hydrogen peroxide in an appropriate solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Hydrolysis: Carbamic acid and 2-(carbamoyloxymethyl)-2,3-dimethylpentanol.

    Oxidation: Oxidized derivatives of the ester.

    Substitution: Substituted carbamates with various functional groups.

Scientific Research Applications

N-Allylcarbamic acid 2-(carbamoyloxymethyl)-2,3-dimethylpentyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Allylcarbamic acid 2-(carbamoyloxymethyl)-2,3-dimethylpentyl ester involves its interaction with specific molecular targets, such as enzymes. The ester group can undergo hydrolysis to release the active carbamic acid, which can then interact with enzyme active sites, inhibiting their activity. This mechanism is similar to other carbamate compounds used as enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

  • N-Allylcarbamic acid 2-(carbamoyloxymethyl)-2-ethylbutyl ester
  • N-Methylcarbamic acid 2-(carbamoyloxymethyl)-2,3-dimethylpentyl ester

Uniqueness

N-Allylcarbamic acid 2-(carbamoyloxymethyl)-2,3-dimethylpentyl ester is unique due to its specific ester structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in its applications .

Properties

CAS No.

25385-09-5

Molecular Formula

C13H24N2O4

Molecular Weight

272.34 g/mol

IUPAC Name

[2-(carbamoyloxymethyl)-2,3-dimethylpentyl] N-prop-2-enylcarbamate

InChI

InChI=1S/C13H24N2O4/c1-5-7-15-12(17)19-9-13(4,10(3)6-2)8-18-11(14)16/h5,10H,1,6-9H2,2-4H3,(H2,14,16)(H,15,17)

InChI Key

YLYGPLGSAOZVSS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)(COC(=O)N)COC(=O)NCC=C

Origin of Product

United States

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